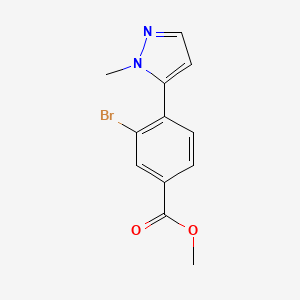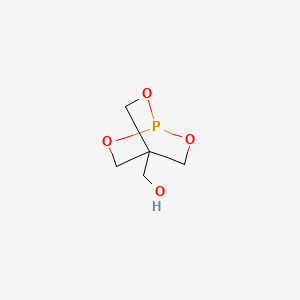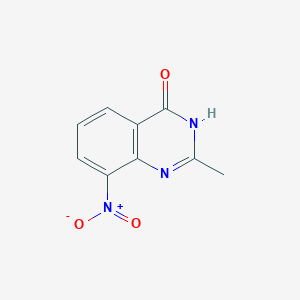
2-Methyl-8-nitro-3H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-8-nitro-3H-quinazolin-4-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a methyl group at the 2-position and a nitro group at the 8-position on the quinazolinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-nitro-3H-quinazolin-4-one typically involves the nitration of 2-methylquinazolin-4(3H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
2-Methyl-8-nitro-3H-quinazolin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent such as methanol or dimethyl sulfoxide.
Major Products Formed
Reduction: 2-methyl-8-aminoquinazolin-4(3H)-one.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
科学研究应用
2-Methyl-8-nitro-3H-quinazolin-4-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other quinazolinone derivatives, which are valuable intermediates in organic synthesis.
Biology: Quinazolinone derivatives, including this compound, have been studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the therapeutic potential of quinazolinone derivatives in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.
作用机制
The mechanism of action of 2-Methyl-8-nitro-3H-quinazolin-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, quinazolinone derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
相似化合物的比较
Similar Compounds
- 2-methylquinazolin-4(3H)-one
- 8-nitroquinazolin-4(3H)-one
- 2-methyl-8-aminoquinazolin-4(3H)-one
Uniqueness
2-Methyl-8-nitro-3H-quinazolin-4-one is unique due to the presence of both a methyl group and a nitro group on the quinazolinone core. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of more complex molecules and a subject of interest in various research fields.
属性
分子式 |
C9H7N3O3 |
|---|---|
分子量 |
205.17 g/mol |
IUPAC 名称 |
2-methyl-8-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7N3O3/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12(14)15/h2-4H,1H3,(H,10,11,13) |
InChI 键 |
XTJVJOAIAAVWAM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC=C2[N+](=O)[O-])C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


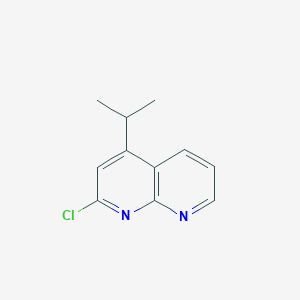
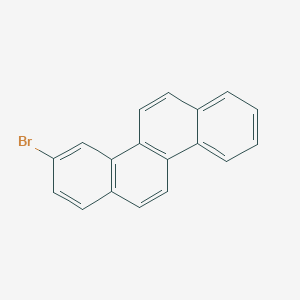
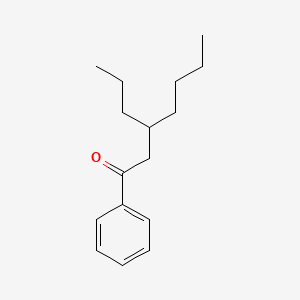
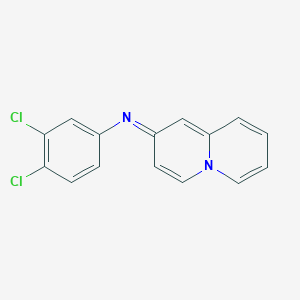

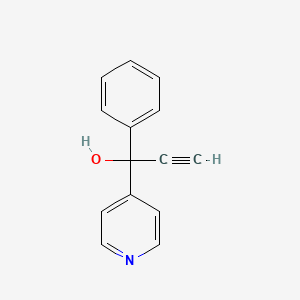
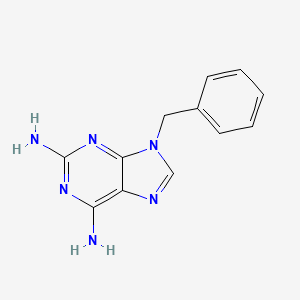
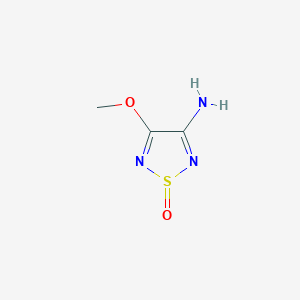
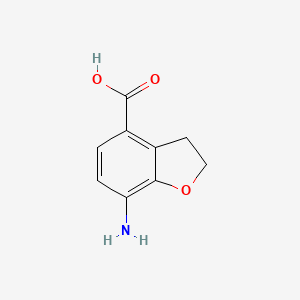
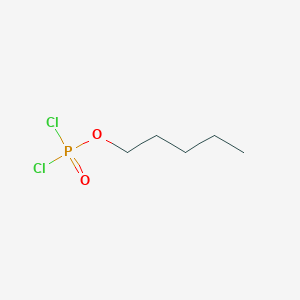
![Bicyclo[2.2.1]hept-5-en-2-yl-acetaldehyde](/img/structure/B8694562.png)

